(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Overview
Description
“(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1704074-57-6 . It has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S . The compound is also known as MPSB.
Synthesis Analysis
The compound has been used in the synthesis of potent 5-HT6R antagonists . The synthesis process involves design, biological evaluation, and early in vivo cognition-enhancing studies . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The InChI code for the compound is1S/C13H20BNO5S/c1-10-5-7-15 (8-6-10)21 (18,19)13-9-11 (14 (16)17)3-4-12 (13)20-2/h3-4,9-10,16-17H,5-8H2,1-2H3
. This code provides a detailed description of the molecule’s structure. Chemical Reactions Analysis
The compound has been involved in Suzuki-Miyaura cross-coupling reactions . More details about the chemical reactions involving this compound can be found in the referenced papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.18 and its molecular formula is C13H20BNO5S .Scientific Research Applications
Boron Nitride Nanomaterials
(Murugesan et al., 2017) discuss the use of boron nitride nanomaterials as solid acid catalysts, which include components like 4-methoxybenzenesulfonic acid. These catalysts are employed in the synthesis of novel compounds and have applications in molecular docking studies.
Controlling Polymorphism in Pharmaceutical Compounds
(Takeguchi et al., 2015) and (Takeguchi et al., 2016) explore the use of ASP3026, a compound similar in structure to the boronic acid , in controlling polymorphism for drug development. This research aids in optimizing the physical properties of pharmaceutical compounds.
Boronic Acids in Synthetic Chemistry
(Zhang et al., 2017) examine the structural characteristics of boronic acids and their potential in synthetic chemistry. This includes the exploration of boronic acids as intermediates and building blocks in various chemical reactions.
Formation of Tetraarylpentaborates
(Nishihara et al., 2002) and (Nishihara et al., 2002) discuss the reaction of (4-methoxyphenyl)boronic acid with other compounds to form tetraarylpentaborates, highlighting the role of boronic acids in complex molecular structures.
N-B Interaction in Arylboronate Systems
(Zhu et al., 2006) explore the N-B interaction in arylboronate systems, which is significant for molecular recognition and chemosensing technologies.
High-Performance Liquid Chromatography in Drug Analysis
(Kumara et al., 2016) utilize high-performance liquid chromatography for analyzing drugs and related substances, including (3-Adamantyl-4-methoxy) phenyl boronic acid.
Boronic Acid in Green Chemistry
(Murugesan et al., 2016) demonstrate the application of boronic acid in green chemistry, using it in catalysts for synthesizing organic compounds under solvent-free conditions.
Synthesis of Boron-Containing Pharmaceuticals
(Das et al., 2011) focus on the synthesis of boron-containing pharmaceuticals, showcasing the importance of boronic acids in the development of novel therapeutic agents.
properties
IUPAC Name |
[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O5S/c1-14-5-7-15(8-6-14)21(18,19)12-9-10(13(16)17)3-4-11(12)20-2/h3-4,9,16-17H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNITXAGACVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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